Cas no 2308463-69-4 (2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)

2-(2S)-1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a stereochemically defined (S)-configuration at the α-carbon and an oxolane (tetrahydrofuran) ring, which can influence peptide conformation and stability. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing for selective deprotection under mild basic conditions. The piperidine-2-ylacetic acid moiety provides additional flexibility for further functionalization. This compound is particularly valuable in medicinal chemistry research for constructing constrained peptide analogs with enhanced metabolic stability or targeted binding properties. Its high purity and well-defined stereochemistry make it suitable for precise structure-activity relationship studies.
2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid structure
2308463-69-4 structure
Product name:2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid
CAS No:2308463-69-4
MF:C27H30N2O6
Molecular Weight:478.536907672882
CID:6285089
PubChem ID:165533723

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid
    • 2308463-69-4
    • 2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
    • EN300-1580235
    • インチ: 1S/C27H30N2O6/c30-24(31)15-17-7-5-6-13-29(17)26(32)25-23(12-14-34-25)28-27(33)35-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22-23,25H,5-7,12-16H2,(H,28,33)(H,30,31)/t17-,23?,25?/m0/s1
    • InChIKey: YFAPNIXIDCHHPL-VYFUWZELSA-N
    • SMILES: O1CCC(C1C(N1CCCC[C@H]1CC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 478.21038668g/mol
  • 同位素质量: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 768
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 105Ų

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1580235-2.5g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
2.5g
$5854.0 2023-06-05
Enamine
EN300-1580235-500mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
500mg
$2868.0 2023-09-24
Enamine
EN300-1580235-0.5g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
0.5g
$2868.0 2023-06-05
Enamine
EN300-1580235-5000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
5000mg
$8660.0 2023-09-24
Enamine
EN300-1580235-100mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
100mg
$2628.0 2023-09-24
Enamine
EN300-1580235-10000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
10000mg
$12844.0 2023-09-24
Enamine
EN300-1580235-0.25g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
0.25g
$2748.0 2023-06-05
Enamine
EN300-1580235-0.05g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
0.05g
$2509.0 2023-06-05
Enamine
EN300-1580235-5.0g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
5g
$8660.0 2023-06-05
Enamine
EN300-1580235-1000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carbonyl]piperidin-2-yl]acetic acid
2308463-69-4
1000mg
$2987.0 2023-09-24

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid 関連文献

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acidに関する追加情報

Comprehensive Overview of 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid (CAS No. 2308463-69-4)

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid (CAS No. 2308463-69-4) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. This compound features a unique molecular structure combining oxolane (tetrahydrofuran) and piperidine rings, along with a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it highly valuable in medicinal chemistry and drug development. Researchers often search for Fmoc-protected amino acid derivatives like this for applications in solid-phase peptide synthesis (SPPS), a technique critical for developing novel therapeutics.

The compound's CAS No. 2308463-69-4 ensures precise identification in chemical databases, while its systematic name highlights its structural complexity. The presence of the Fmoc group enhances its stability during synthetic processes, a feature highly sought after in modern peptide chemistry. Recent trends in drug discovery emphasize the importance of modified amino acids and peptide-based therapeutics, positioning this compound as a key intermediate in cutting-edge research. Scientists frequently inquire about Fmoc-protected building blocks for targeted drug delivery systems, an area gaining traction due to advancements in personalized medicine.

In terms of chemical properties, 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid exhibits moderate solubility in polar organic solvents, a characteristic critical for its handling in laboratory settings. The oxolane-2-carbonyl moiety contributes to its conformational flexibility, which is often exploited in designing bioactive molecules. With the growing interest in peptide drugs for treating metabolic disorders and cancers, this compound's role as a synthetic precursor has become increasingly relevant. Online searches for custom peptide synthesis reagents and Fmoc-chemistry applications reflect its significance in contemporary research.

The pharmaceutical industry's shift toward biologics and peptide-based treatments has amplified demand for high-purity intermediates like CAS No. 2308463-69-4. Analytical techniques such as HPLC and mass spectrometry are typically employed to verify its purity, ensuring compliance with rigorous research standards. Additionally, its compatibility with automated peptide synthesizers makes it a preferred choice for high-throughput screening projects. Researchers exploring conformationally constrained peptides or macrocyclic drug candidates often investigate this compound's derivatives for enhanced bioavailability and target specificity.

From a commercial perspective, suppliers of 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid cater to academic institutions, contract research organizations (CROs), and biotech firms engaged in innovative drug development. The compound's pricing and availability are frequently monitored due to its niche applications. With increasing interest in GPCR-targeting peptides and next-generation therapeutics, this chemical's market relevance continues to grow. Environmental and safety considerations in its handling align with standard laboratory protocols for non-hazardous organic compounds.

Future research directions may explore the compound's utility in peptide stapling techniques or as a scaffold for multifunctional drug conjugates. Its structural features offer potential for creating cell-penetrating peptides, a hot topic in drug delivery optimization. As synthetic methodologies advance, derivatives of CAS No. 2308463-69-4 could play pivotal roles in addressing challenges like enzymatic degradation—a common limitation in peptide therapeutics. The scientific community's persistent queries about Fmoc deprotection conditions and peptide coupling efficiency underscore this compound's enduring importance in chemical biology.

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